![molecular formula C19H28N6O2 B5599048 N-cyclopropyl-3-{5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5599048.png)

N-cyclopropyl-3-{5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

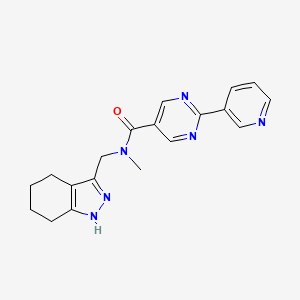

The compound is a complex organic molecule, potentially relevant in the context of pharmaceutical chemistry and organic synthesis. Its structure suggests it could be a part of the diazepine family, a class of heterocyclic compounds that are often explored for their pharmacological potential.

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions like 1,3-dipolar cycloadditions, as seen in the formation of pyrazolo[3,4-d]pyridazine derivatives (Štimac et al., 1990). Additionally, the construction of tricyclic scaffolds, merging a pyranose ring with diazepines, as reported by Abrous et al. (2001), could be relevant for the synthesis of such complex structures (Abrous et al., 2001).

Molecular Structure Analysis

The molecular structure of diazepines and related compounds has been extensively studied. For instance, the crystal structure investigations of different diazepine derivatives provide insight into the stereochemistry and electronic properties of these molecules (Low et al., 2002).

Chemical Reactions and Properties

Diazepines and similar structures demonstrate a range of chemical reactions, often involving cycloadditions and ring transformations. For example, the synthesis of 1,4-diazepin-2-ones and benzodiazepines from 1,2-diaza-1,3-dienes illustrates the chemical versatility of these compounds (Attanasi et al., 2011).

Wissenschaftliche Forschungsanwendungen

Photolysis and Thermolysis of Diazepines

Research on diazepines, including studies like those by Kan, Thomas, and Snieckus (1971), focuses on the photolysis and thermolysis reactions of these compounds. Such studies provide foundational knowledge on the chemical behavior and reactivity of diazepines under various conditions, which is crucial for their application in synthesis and drug design. The understanding of these processes allows for the manipulation of molecular structures to achieve desired pharmacological properties G. Kan, M. T. Thomas, V. Snieckus, 1971.

Synthesis and Biological Evaluation of Novel Derivatives

The work by Kendre, Landge, and Bhusare (2015) exemplifies the synthesis and biological evaluation of novel derivatives of diazepines, among others, as antimicrobial and anti-inflammatory agents. This research underlines the potential therapeutic applications of these compounds, emphasizing the importance of structural modifications to enhance biological activity and specificity B. V. Kendre, M. G. Landge, S. Bhusare, 2015.

Design and Synthesis of Novel Scaffolds for Drug Discovery

The integration of diazepine structures into novel scaffolds for drug discovery is highlighted in the synthesis efforts described by Abrous et al. (2001). These efforts aim to create new chemical entities that can serve as the basis for the development of new therapeutic agents, showcasing the versatility of diazepine derivatives in medicinal chemistry L. Abrous, J. Hynes, S. R. Friedrich, A. Smith, R. Hirschmann, 2001.

Histamine H3 Receptor Antagonists

The development of histamine H3 receptor antagonists, such as those studied by Medhurst et al. (2007), showcases the application of specific diazepine derivatives in addressing neurological conditions and pain. These compounds demonstrate the potential for diazepine derivatives to contribute to the treatment of dementia and neuropathic pain, underscoring the therapeutic relevance of these chemical structures A. Medhurst, Michael A Briggs, G. Bruton, et al., 2007.

Eigenschaften

IUPAC Name |

N-cyclopropyl-3-[5-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N6O2/c1-13(2)19-21-18(27-23-19)12-24-8-3-9-25-16(11-24)10-15(22-25)6-7-17(26)20-14-4-5-14/h10,13-14H,3-9,11-12H2,1-2H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBXMDIAMDEETM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CN2CCCN3C(=CC(=N3)CCC(=O)NC4CC4)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-3-{5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)

![1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5598976.png)

![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)

![4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599003.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidin-4-ol](/img/structure/B5599012.png)

![4-(4-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B5599038.png)

![2-[({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-5,8-dimethylquinolin-4-ol](/img/structure/B5599052.png)